4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
Overview
Description
4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzamide group, and multiple chlorine atoms. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.
Formation of the Benzamide Group: The final step involves the reaction of the triazole-benzyl intermediate with 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl and benzamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the benzamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as fungal cell wall synthesis or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or disrupt cellular pathways, leading to the desired biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
- 4-chloro-N-[1-(3,5-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
- 4-chloro-N-[1-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide
Uniqueness
4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to its specific substitution pattern on the benzyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced efficacy and selectivity for various applications.
Properties
IUPAC Name |
4-chloro-N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O/c17-12-4-2-11(3-5-12)15(24)21-16-20-9-23(22-16)8-10-1-6-13(18)14(19)7-10/h1-7,9H,8H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISAPIUXOSDJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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